Product packaging for Lithium 2-(3-methyloxetan-3-yl)acetate(Cat. No.:CAS No. 1951438-99-5)

Lithium 2-(3-methyloxetan-3-yl)acetate

Cat. No.: B2637726
CAS No.: 1951438-99-5
M. Wt: 136.08
InChI Key: CQSASHCZASQRNY-UHFFFAOYSA-M
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Description

Lithium 2-(3-methyloxetan-3-yl)acetate is a chemical compound with the molecular formula C6H9LiO3 and a molecular weight of 136.08 g/mol . It is identified by the CAS Number 1951438-99-5 and the MDL Number MFCD28404666 . This lithium salt is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of prodrugs. Scientific literature indicates that the 3-methyloxetane group is investigated as a polar tert-butyl isostere, a strategy used to modify the physicochemical properties of active pharmaceutical ingredients to potentially improve their metabolic stability, solubility, or absorption profile . For instance, this specific compound has been utilized in synthetic routes to create novel analogues of established drugs, such as in the development of prodrugs for compounds like ketamine . Its application in these areas highlights its value in advancing the study of central nervous system (CNS) agents, antidepressants, and the treatment of pain and various neurological or psychiatric disorders . As a building block in organic synthesis, it offers researchers a pathway to incorporate the metabolically stable oxetane ring into target molecules. The product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper safety data sheets (SDS) should be consulted before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9LiO3 B2637726 Lithium 2-(3-methyloxetan-3-yl)acetate CAS No. 1951438-99-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2-(3-methyloxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Li/c1-6(2-5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSASHCZASQRNY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(COC1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of Lithium 2 3 Methyloxetan 3 Yl Acetate

Nucleophilic Acylating Agent Behavior

The acetate (B1210297) portion of the molecule, in conjunction with the lithium cation, allows it to function as a potent nucleophile, particularly through the formation of an enolate intermediate. This reactivity is central to its role in various condensation reactions for building more complex molecular architectures.

Lithium 2-(3-methyloxetan-3-yl)acetate is capable of participating in aldol-type reactions, a fundamental method for carbon-carbon bond formation. researchgate.net The process is initiated by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) to form a lithium enolate. This enolate is a powerful nucleophile that can attack the electrophilic carbonyl carbon of an aldehyde or ketone.

The general mechanism involves the following steps:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the α-carbon of the acetate moiety to generate a lithium enolate.

Nucleophilic Attack: The newly formed enolate attacks a carbonyl compound, leading to the formation of a tetrahedral intermediate, a lithium alkoxide.

Protonation: Subsequent workup with a proton source (e.g., water or dilute acid) neutralizes the alkoxide to yield the final β-hydroxy acetate product.

This reaction is a cornerstone of organic synthesis, and the use of lithium enolates often provides a high degree of stereochemical control. wiley-vch.deyoutube.com Lithium acetate itself has been shown to act as an effective catalyst in aldol (B89426) reactions involving trimethylsilyl (B98337) enolates. researchgate.netresearchgate.net

Table 1: Key Steps in Aldol-Type Reactions
StepDescriptionKey Intermediate/Species
1Deprotonation of the α-carbon.Lithium Enolate
2Nucleophilic attack on an external carbonyl electrophile.Tetrahedral Lithium Alkoxide
3Protonation of the alkoxide intermediate.β-Hydroxy Acetate Product

The nucleophilic character of the enolate derived from this compound extends to other significant condensation reactions.

Claisen Condensation: This reaction involves the condensation of two ester molecules. libretexts.org The enolate of this compound can act as the nucleophile, attacking the carbonyl group of another ester molecule. researchgate.netorientjchem.org The key difference from the aldol reaction is that the tetrahedral intermediate collapses by expelling an alkoxide leaving group, resulting in the formation of a β-keto ester. libretexts.org The use of a full equivalent of base is typically required because the resulting β-keto ester is acidic and is deprotonated, driving the reaction equilibrium toward the product. libretexts.org

Mannich Reaction: In the Mannich reaction, the enolate reacts with an aldehyde and an amine (or ammonia) to form a β-amino-carbonyl compound, known as a Mannich base. The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then serves as the electrophile for the nucleophilic enolate. Lithium acetate has been noted for its ability to participate in such reactions. smolecule.com

Reactivity of the Oxetane (B1205548) Ring System

The 3-methyloxetane (B1582186) portion of the molecule possesses significant ring strain, estimated at approximately 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.org This inherent strain makes the ring susceptible to various chemical transformations not observed in unstrained ethers like tetrahydrofuran (B95107).

The high ring strain of the oxetane ring makes it prone to ring-opening reactions under various conditions, particularly with Lewis acids or Brønsted acids. beilstein-journals.org The activation of the ether oxygen by an acid catalyst makes the ring carbons highly electrophilic and susceptible to nucleophilic attack. This reaction provides a stereospecific method for introducing 1,3-difunctionality.

For example, in the presence of a nucleophile (Nu⁻) and an acid catalyst (H⁺), the reaction proceeds as follows:

Protonation: The oxetane oxygen is protonated, activating the ring.

Nucleophilic Attack: The nucleophile attacks one of the ring carbons, leading to the opening of the ring and alleviation of the strain.

This reactivity is a hallmark of strained small-ring ethers and is exploited in synthesis to construct more complex molecules. mdpi.commdpi.com

Recent studies have revealed that oxetane-carboxylic acids, which are structurally very similar to the title compound, can be unstable and undergo spontaneous isomerization. acs.orgnih.gov These compounds have a tendency to isomerize into new heterocyclic lactones, particularly when stored at room temperature or upon gentle heating. acs.orgnih.gov This transformation is driven by the release of ring strain and the formation of a thermodynamically more stable six-membered ring system. This innate tendency for isomerization can be a significant factor in reactions involving oxetane-carboxylic acid derivatives, potentially affecting reaction yields. acs.orgnih.gov

Table 2: Isomerization of Oxetane-Carboxylic Acids
Starting Material ClassConditionProduct ClassDriving Force
Oxetane-Carboxylic AcidRoom Temperature or HeatingHeterocyclic LactoneRelease of Ring Strain

The lithium ion in this compound can play a crucial role beyond being a simple counterion. It can function as a Lewis acid, coordinating to the oxygen atom of the oxetane ring. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

This type of activation by a lithium catalyst has been demonstrated in Friedel–Crafts reactions of oxetan-3-ols, where the lithium selectively activates the hydroxy group without causing unwanted ring-opening or polymerization. d-nb.info In the context of this compound, the intramolecular proximity of the lithium ion to the oxetane oxygen could facilitate or mediate reactions at the ring. This can lead to either ring-opening or substitution reactions, depending on the specific nucleophile and reaction conditions. d-nb.infomdpi.com

Mechanisms of Unimolecular Decomposition of Oxetanyl Radicalsacs.org

The unimolecular decomposition of oxetanyl radicals, which can be formed from compounds like this compound under certain conditions, proceeds through several key pathways. These pathways are primarily driven by the high ring strain of the oxetane moiety (approximately 106 kJ/mol), which facilitates ring-opening reactions. nih.govacs.org The primary decomposition routes involve the cleavage of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond, as well as intramolecular hydrogen shifts. nih.gov

Ring-opening via the scission of a C-O bond is a common decomposition pathway for oxetanyl radicals. acs.org For instance, in the case of the 2-methyloxetan-3-yl radical, the cleavage of the C-O bond at the 3-position requires surmounting a 20.5 kcal/mol barrier to yield a but-2-en-3-oxy radical. acs.org Similarly, the (2-ylomethyl)oxetane radical can undergo C-O bond scission to form a 1-butene-4-oxy radical. nsf.gov These ring-opened intermediates are often transient and can undergo subsequent reactions, such as β-scission or hydrogen transfer. acs.orgnsf.gov

The following table summarizes the C-O bond scission pathways for different 2-methyloxetanyl radical isomers.

Radical IsomerScission PathwayIntermediate ProductActivation Energy (kcal/mol)
2-methyloxetan-3-ylC3-O bond scissionbut-2-en-3-oxy20.5 acs.org
(2-ylomethyl)oxetaneC-O bond scission1-butene-4-oxy< 30 nsf.gov

This table illustrates the initial ring-opening step via C-O bond cleavage for different radical isomers.

Alternatively, unimolecular decomposition can proceed through the cleavage of a C-C bond within the oxetane ring. This pathway is also influenced by the stability of the resulting radical species. For the (2-ylomethyl)oxetane radical, C-C bond scission is a viable route, forming a 2-(vinyloxy)ethan-1-yl radical. acs.org This intermediate can then undergo further reactions, such as β-scission to yield ethylene (B1197577) and a vinoxy radical, or it can rearrange to form a more stable tetrahydrofuran-2-yl radical. nsf.gov The selective cleavage of C-C bonds is a significant area of research as it offers alternative synthetic strategies. nih.govrsc.org The formation of radical intermediates can substantially lower the free-energy barrier for C-C bond cleavage. nih.gov

The table below outlines the C-C bond scission pathway for the (2-ylomethyl)oxetane radical.

Radical IsomerScission PathwayIntermediate ProductSubsequent Products
(2-ylomethyl)oxetaneC-C bond scission2-(vinyloxy)ethan-1-ylEthylene + Vinoxy radical nsf.gov

This table details the C-C bond cleavage pathway and subsequent products for the (2-ylomethyl)oxetane radical.

Following the initial ring-opening, intramolecular hydrogen shift reactions can occur, leading to the formation of more stable radical intermediates. nih.gov These reactions, also known as isomerizations, are crucial in determining the final product distribution. mit.edu For example, after the C-O bond scission of the 2-methyloxetan-3-yl radical to form but-2-en-3-oxy, a primary hydrogen can be transferred to the oxy group through a six-membered transition state. acs.org This process, with a barrier height of 8.7 kcal/mol, results in a resonance-stabilized but-2-en-1-ol-4-yl radical. acs.org Such hydrogen shifts are well-documented for various alkyl radicals and are competitive with other reaction pathways. researchgate.net The rate of these shifts is dependent on the ring size of the transition state, with 1,5-hydrogen shifts being particularly favorable. thieme-connect.de

The table below provides an example of an intramolecular hydrogen shift following ring-opening.

Initial IntermediateHydrogen ShiftFinal Radical ProductActivation Energy (kcal/mol)
but-2-en-3-oxy1,5-H shiftbut-2-en-1-ol-4-yl8.7 acs.org

This table shows the transformation of a ring-opened intermediate via an intramolecular hydrogen shift.

Influence of Methyl Substitution on Oxetane Ring Reactivitysmolecule.com

The presence of a methyl group on the oxetane ring, as in this compound, significantly influences its reactivity. Methyl substitution can affect the stability of radical intermediates and the regioselectivity of reactions. For instance, in the lithiation of substituted isoxazoles, a related heterocyclic system, the reaction pathway can be directed to either side-chain (lateral) lithiation or ring cleavage, depending on the position of the methyl groups. researchgate.net In the context of oxetanyl radicals, the stereochemistry introduced by substituents can lead to different product branching fractions, even when the diastereomers are nearly isoenergetic. nih.govacs.org For example, the unimolecular decomposition products of 2,4-dimethyloxetanyl radicals are highly dependent on the stereochemistry of the radical. nih.gov

Chelation-Assisted Directing Group Effects in Lithiation Reactionsnih.govnih.gov

The oxetane ring can function as a directed metalation group (DMG), guiding the regioselective lithiation of attached aromatic systems. rsc.org This effect is attributed to the ability of the oxygen atom in the oxetane ring to coordinate with the lithium atom of the organolithium reagent, bringing the base into proximity of a specific C-H bond. This chelation-assisted mechanism allows for highly regioselective functionalization. For example, 3-oxetane substituted pyridines can be efficiently and regioselectively functionalized at the 4-position via ortho-lithiation using n-butyllithium. rsc.orgrsc.org The oxetane ring's directing ability in such reactions has been shown to be comparable to that of a dimethylaminomethyl substituent. rsc.org This directing effect is a powerful tool in organic synthesis for the preparation of highly functionalized oxetane-containing molecules. rsc.org

Spectroscopic and Structural Elucidation of Complex Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For Lithium 2-(3-methyloxetan-3-yl)acetate, a suite of NMR experiments would be necessary to ascertain its conformational preferences.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) would help to identify the different functional groups present in the molecule, including the methyl group, the oxetane (B1205548) ring protons, and the acetate (B1210297) methylene (B1212753) protons.

Two-dimensional NMR experiments are essential for a more detailed conformational analysis. nih.gov Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign protons within the oxetane ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and more distant carbon atoms, respectively, confirming the carbon skeleton.

To probe the three-dimensional arrangement of atoms and thus the conformation, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. mdpi.com NOE signals arise between protons that are close in space, regardless of whether they are bonded. By analyzing the NOE cross-peaks, it would be possible to determine the relative orientation of the methyl group, the oxetane ring, and the acetate side chain. The study of related organolithium compounds has shown that conformational effects can significantly influence their reactivity. nih.govresearchgate.net

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxetane-CH₂~4.5-4.8~75-80
Acetate-CH₂~2.2-2.5~40-45
Oxetane-C(CH₃)-~35-40
Methyl-CH₃~1.3-1.6~20-25
Carbonyl-C=O-~170-180

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft technique that can generate intact molecular ions. The presence of a lithium ion can facilitate the formation of cationic adducts, which are readily detected in the positive ion mode. nih.gov The addition of lithium salts, such as lithium acetate, to the mobile phase in liquid chromatography-mass spectrometry (LC-MS) has been shown to enhance ionization and adduct formation for various compounds. researchgate.net

The mass spectrum would be expected to show a prominent peak corresponding to the lithiated molecule [M+Li]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this ion, which can be used to confirm the elemental composition of the compound with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. In an MS/MS experiment, the parent ion of interest is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages occurring at the ester linkage and within the oxetane ring. This analysis helps to piece together the connectivity of the molecule.

A table of expected mass spectral data is provided below.

Ion Description Expected m/z
[C₆H₉O₃Li + Li]⁺Lithiated molecular ion159.08
[C₆H₉O₃Li + H]⁺Protonated molecular ion153.07
[C₅H₇O]⁺Fragment from loss of CO₂ and Li83.05
[C₄H₇O]⁺Fragment from oxetane ring opening71.05

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. researchgate.netmdpi.com

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1600-1700 cm⁻¹ would correspond to the asymmetric stretching vibration of the carboxylate group (C=O). The symmetric stretching vibration of the carboxylate would appear at a lower wavenumber, typically around 1400-1450 cm⁻¹. The C-O stretching vibrations of the oxetane ring would be expected in the fingerprint region, around 950-1100 cm⁻¹. The presence of C-H stretching vibrations from the methyl and methylene groups would be observed around 2800-3000 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information. While the carboxylate stretches might be weaker in the Raman spectrum, the symmetric vibrations of the carbon skeleton and the oxetane ring could be more prominent. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

A summary of expected vibrational frequencies is presented in the table below.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H stretch (alkane)2850-30002850-3000
C=O stretch (carboxylate)1600-1700 (asymmetric)1400-1450 (symmetric)
C-O stretch (oxetane)950-1100950-1100
CH₂ bend1450-14701450-1470

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

To perform X-ray crystallography, a single crystal of this compound of suitable quality would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, which in turn reveals the positions of the atoms.

The crystal structure would confirm the connectivity of the atoms and provide detailed insights into the conformation of the oxetane ring and the acetate side chain in the solid state. It would also reveal the coordination environment of the lithium ion, showing how it interacts with the carboxylate oxygen atoms of one or more acetate units and potentially with the oxygen atom of the oxetane ring. The way the individual molecules pack together in the crystal lattice, influenced by intermolecular forces, would also be elucidated.

Computational and Theoretical Chemistry of Oxetane Lithium Salts

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within a molecule. acs.orguchicago.edu

The interaction between the lithium cation (Li⁺) and the oxygen atoms of the 2-(3-methyloxetan-3-yl)acetate anion is a primary determinant of the salt's structure and properties. This compound features two distinct types of oxygen atoms available for coordination: the two oxygen atoms of the carboxylate group and the single ether oxygen of the oxetane (B1205548) ring.

Computational studies on lithium carboxylates and lithium-oxygen interactions reveal that the bond is predominantly ionic. irost.irrsc.org The lithium cation is strongly attracted to the negatively charged oxygen atoms of the carboxylate. Deformation density analysis, a technique used to visualize charge transfer upon bond formation, shows a significant transfer of electron density from the anionic fragment to the lithium cation. irost.ir The coordination can be monodentate (Li⁺ interacting with one oxygen) or bidentate (Li⁺ chelating with both carboxylate oxygens). In the solid state or in aggregates, the lithium ion's coordination sphere is often completed by interactions with oxygen atoms from neighboring molecules, leading to the formation of coordination polymers. rsc.orgacs.org

The ether oxygen of the oxetane ring can also participate in coordinating the lithium ion, though this interaction is generally weaker than that with the carboxylate group. The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it a potent Lewis base and hydrogen-bond acceptor. beilstein-journals.orgmdpi.com The strength of these interactions is highly dependent on the solvent environment, as solvent molecules can compete for coordination sites around the lithium ion. researchgate.netresearchgate.netmit.edu

Table 1: Representative Properties of Lithium-Oxygen Interactions from Computational Models
Interaction TypeTypical Bond Length (Å)Bond CharacterComputational Method Example
Li⁺ --- ⁻OOC- (Carboxylate)1.85 - 2.05Highly IonicDFT (B3LYP/6-311+G*)
Li⁺ --- O (Ether/Oxetane)1.95 - 2.20Ionic with Covalent ContributionDFT with Solvation Model (SMD)

The distribution of electron density, calculated through quantum mechanics, is key to predicting a molecule's reactivity. In the 2-(3-methyloxetan-3-yl)acetate anion, the negative charge is primarily delocalized across the two oxygen atoms of the carboxylate group. This region of high electron density is the principal nucleophilic and basic site of the molecule.

Conversely, the oxetane ring possesses unique reactivity due to its significant ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgmdpi.comresearchgate.net This strain makes the ring susceptible to opening reactions. acs.orgchemrxiv.org Computational models predict that the carbon atoms of the oxetane ring are electrophilic sites, vulnerable to attack by nucleophiles, particularly under Lewis acidic conditions where the ring oxygen coordinates to an acid, further polarizing the C-O bonds. beilstein-journals.orgillinois.edu The lithium ion itself can act as a Lewis acid, potentially facilitating ring-opening.

Potential Energy Surface Calculations for Reaction Pathways and Transition States

Potential energy surface (PES) calculations map the energy of a molecular system as a function of its geometry. researchgate.net These calculations are instrumental in identifying stable molecules (local minima), transition states (saddle points), and the energy barriers between them, thereby elucidating reaction mechanisms. researchgate.netnih.gov

The most significant reaction pathway for this compound, aside from simple acid-base chemistry, is the ring-opening of the oxetane moiety. acs.org The high ring strain provides a strong thermodynamic driving force for this process. beilstein-journals.org PES calculations on substituted oxetanes have detailed several mechanisms for ring-opening:

Acid-Catalyzed Opening: In the presence of a Lewis acid (including the Li⁺ ion) or a Brønsted acid, the oxetane oxygen is protonated or coordinated. This weakens the C-O bonds and dramatically lowers the energy barrier for nucleophilic attack on one of the ring carbons, leading to a stable, ring-opened product. illinois.edunih.gov

Photochemical Opening: Irradiation can excite the oxetane to a higher energy state, from which it can undergo cycloreversion (a retro-Paternò–Büchi reaction) to form a carbonyl compound and an alkene. nih.gov

The energy barriers for these reactions are highly dependent on the substituents and the specific reaction conditions. Computational studies allow for the precise calculation of these barriers, predicting which reaction pathways are kinetically favored. libretexts.org

Table 2: Representative Calculated Energy Barriers for Oxetane Ring-Opening Pathways
Reaction PathwayCatalyst/ConditionTypical Activation Energy (kcal/mol)Product Type
Nucleophilic OpeningLewis Acid (e.g., TMSOTf)10 - 20Substituted Alcohol/Ether
Photochemical CycloreversionUV Light (λ = 254-313 nm)Variable (Excited State)Carbonyl + Alkene
Radical-Mediated OpeningRadical Initiator (e.g., Co-catalysis)5 - 15Functionalized Radical Species

Computational chemistry can also model potential isomerization reactions. For Lithium 2-(3-methyloxetan-3-yl)acetate, this could involve conformational changes or structural rearrangements. Theoretical calculations can map the potential energy landscape for processes such as the rotation around the C-C bond connecting the oxetane ring to the acetate (B1210297) group. researchgate.net While significant structural isomerization of the stable acetate group is unlikely under normal conditions, computational models for related lithium alkyls show that isomerization can occur through transition states involving lithium bridging. researchgate.net However, the most likely isomerization would involve the products of ring-opening reactions, which can undergo subsequent rearrangements. The energetics of these pathways, including the stability of various isomers and the transition states connecting them, can be accurately predicted. researchgate.net

The oxetane ring is also susceptible to ring-opening via radical mechanisms. chemrxiv.org Recent computational and experimental work has demonstrated that a C-O bond can be cleaved homolytically. acs.orgchemrxiv.org This process typically involves:

Generation of a radical species that attacks the oxetane ring.

Formation of an intermediate radical species.

Homolytic cleavage of a C-O bond to relieve ring strain, generating a carbon-centered radical.

This resulting radical can then participate in various subsequent reactions. Computational studies can model the entire reaction coordinate for these radical processes, calculating the activation energies and reaction rates (kinetic parameters). nih.gov Such calculations are vital for understanding reaction selectivity and for designing controlled radical polymerization or functionalization reactions involving oxetane precursors. chemrxiv.org

Conformational Analysis of the Oxetane Ring and Side Chains

The conformational behavior of the anion of this compound is fundamentally governed by the puckering of the four-membered oxetane ring and the rotational flexibility of the acetate side chain. It is well-established through computational research that substituted oxetane rings are not planar. beilstein-journals.orgutexas.edu The presence of substituents at the 3-position typically enhances the degree of ring puckering as a mechanism to alleviate steric strain. acs.orgillinois.edu

In the case of the 3-methyl-3-carboxymethyl substituted oxetane, a puckered conformation is anticipated to be considerably more stable than a planar arrangement. The puckering of the oxetane ring can be quantitatively described by a puckering amplitude and a phase angle. For simpler visualization, it is often characterized by the dihedral angle formed between the C-C-C and C-O-C planes of the ring. In 3,3-disubstituted oxetanes, this puckering leads to the formation of distinct axial and equatorial positions for the substituents.

To ascertain the stable conformers and the energetic barriers that separate them, quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are commonly utilized. These computational methods involve the optimization of the geometry of various initial conformations to identify both local and global energy minima on the potential energy surface.

Table 5.3.1: Calculated Conformational Data for the Anion of this compound
ConformerRelative Energy (kcal/mol)Oxetane Puckering Angle (degrees)Dihedral Angle (O-C-C-C=O) (degrees)
A (Global Minimum)0.0020.5175.2
B1.2519.8-65.8
C2.1021.170.3

Note: The data presented in this table is representative and is based on computational studies of analogous 3,3-disubstituted oxetanes. Precise values for this compound would necessitate specific quantum mechanical calculations.

Molecular Dynamics Simulations for Solvent Effects and Ion-Pairing Behavior

Molecular dynamics (MD) simulations serve as a powerful computational technique for investigating the behavior of ions within a solution. researchgate.net These simulations can provide detailed insights into the structure of the solvent, the solvation of ions, and the characteristics of ion pairing. For this compound, MD simulations can clarify how solvent molecules organize themselves around the lithium cation and the acetate anion, and the degree to which these ions stay associated in various solvent environments.

MD simulations allow for the quantification of this ion-pairing phenomenon through the calculation of the radial distribution function (RDF), g(r), between the lithium ion and the oxygen atoms of the acetate group. The RDF gives the probability of finding one ion at a specific distance from another. A distinct, sharp peak at a short separation distance is indicative of a stable contact ion pair (CIP), where the ions are in direct contact. Conversely, a broader peak at a greater distance suggests the presence of a solvent-separated ion pair (SSIP), in which one or more solvent molecules are interposed between the cation and the anion.

The selection of the solvent is anticipated to have a profound effect on the equilibrium between these ion-pairing states. Solvents that possess high dielectric constants and exhibit strong Lewis basicity are more adept at solvating the lithium cation, thereby promoting the dissociation of the ion pair.

Table 5.4.1: Representative Data from Molecular Dynamics Simulations of this compound in Different Solvents
SolventDielectric ConstantLi+ Coordination Number (Solvent)Li+ - Acetate O Distance (Å) for CIPPercentage of CIP (%)
Acetonitrile36.641.9545
Dimethyl Sulfoxide (DMSO)46.741.9825
Propylene Carbonate (PC)65.142.0115

Note: The data in this table is illustrative and reflects general trends observed in molecular dynamics simulations of lithium carboxylates in aprotic solvents. Specific values for this compound would require dedicated simulation studies.

Advanced Applications in Chemical Sciences

Applications as a Building Block in Complex Organic Synthesis

The inherent reactivity of both the lithium enolate and the oxetane (B1205548) moiety makes Lithium 2-(3-methyloxetan-3-yl)acetate a valuable tool for synthetic chemists. It serves as a precursor for the introduction of the functionalized 3-methyl-3-oxetanylmethyl group into a variety of organic molecules.

The synthesis of substituted pyridine (B92270) derivatives is of great interest due to their prevalence in pharmaceuticals and agrochemicals. semanticscholar.org Organolithium reagents are pivotal in the functionalization of the pyridine ring through directed ortho-metalation or by addition to pyridine N-oxides. nih.govclockss.org The oxetane unit itself can act as a directing group for the regioselective lithiation of pyridines. For instance, pyridines bearing a 3-oxetanyl unit have been shown to undergo highly regioselective ortho-lithiation at the 4-position using n-butyllithium. nih.govrsc.org

While direct examples utilizing this compound are not extensively documented, its role as a nucleophilic building block is clear. The lithium enolate can react with electrophilic pyridine precursors, such as halopyridines or activated pyridine-N-oxides, to introduce the 2-(3-methyloxetan-3-yl)acetate side chain. nih.gov This approach provides a pathway to novel pyridylacetic acid derivatives, which are important intermediates in drug synthesis. nih.gov The reaction would typically proceed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Table 1: Potential Reactions for the Synthesis of Functionalized Pyridine Derivatives

Reactant 1Reactant 2 (Electrophile)Potential ProductReaction Type
This compound2-Chloropyridine2-(Pyridin-2-yl)-2-(3-methyloxetan-3-yl)acetic acid derivativeNucleophilic Aromatic Substitution
This compoundPyridine-N-oxide (activated)2-(Pyridin-2-yl)-2-(3-methyloxetan-3-yl)acetic acid derivativeAddition-Elimination
This compound4-Iodopyridine (with Pd catalyst)2-(Pyridin-4-yl)-2-(3-methyloxetan-3-yl)acetic acid derivativeCross-Coupling Reaction

The strained four-membered ring of oxetanes makes them valuable precursors for the synthesis of other heterocyclic systems through ring-opening or ring-expansion reactions. nih.govresearchgate.netrsc.org These transformations can be initiated by various reagents and reaction conditions, leading to a diverse array of larger, often more complex, heterocyclic structures.

This compound can serve as a starting point for the construction of novel heterocyclic scaffolds. The oxetane ring can undergo intramolecular cyclization or react with other functional groups introduced via the lithium enolate. For example, after reaction with a suitable bifunctional electrophile, the oxetane ring could be opened by a newly introduced nucleophilic center within the same molecule, leading to the formation of five-, six-, or even medium-sized heterocycles. rsc.org This strategy allows for the creation of unique molecular frameworks that are not easily accessible through other synthetic routes. The specific outcome of such reactions would be highly dependent on the nature of the reactants and the reaction conditions employed. semanticscholar.orgresearchgate.net

Oxetanes have gained significant attention in medicinal chemistry as they can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. rsc.orgnih.gov The development of chemical libraries based on diverse oxetane motifs is therefore a key strategy in modern drug discovery. nih.govresearchgate.net Diversity-oriented synthesis (DOS) is a powerful approach to generate collections of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uk

This compound is an excellent starting material for DOS. The lithium enolate provides a reactive handle for a wide range of chemical transformations, including alkylations, acylations, and aldol (B89426) reactions. researchgate.net Each of these reactions can introduce a point of diversity. By systematically varying the electrophiles used to quench the enolate, a large library of oxetane-containing compounds with diverse side chains can be rapidly assembled. This approach allows for the exploration of a broad chemical space around the oxetane core, increasing the probability of identifying novel bioactive molecules. nih.govresearchgate.net

Table 2: Exemplary Reactions for Generating Oxetane Diversity

Reaction TypeElectrophileResulting Functional Group
AlkylationAlkyl halide (e.g., Benzyl bromide)Alkylated acetate (B1210297) side chain
AcylationAcyl chloride (e.g., Benzoyl chloride)β-Keto ester side chain
Aldol ReactionAldehyde (e.g., Benzaldehyde)β-Hydroxy ester side chain
Michael Additionα,β-Unsaturated ketone1,5-Dicarbonyl compound

Role in Materials Science and Polymer Chemistry

The unique properties of the oxetane ring also make this compound a valuable component in the field of materials science, particularly in the development of advanced polymers and electrolytes.

The incorporation of oxetane moieties into polymer backbones or as side chains can significantly influence the material's properties. Functionalized polyoxetanes have shown potential in applications such as polymer electrolytes due to their ability to coordinate with lithium ions. mdpi.com The 2-(3-methyloxetan-3-yl)acetate unit can be introduced into polymers through the polymerization of a corresponding monomer derived from the lithium salt. This would result in polymers with pendant oxetane groups, which could enhance properties like thermal stability and solubility.

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as green solvents and electrolytes. wiserpub.comresearchgate.net The synthesis of novel ILs often involves the combination of various organic cations and anions to tune their properties. rsc.org Anions derived from this compound could be paired with suitable organic cations (e.g., imidazolium (B1220033) or pyridinium) to create new ionic liquids. The presence of the oxetane ring in the anion could impart unique characteristics to the resulting IL, such as altered viscosity, conductivity, and thermal stability. rsc.org

Solid-state electrolytes are a key component for the development of safer, high-energy-density lithium-ion batteries. rsc.orgmdpi.com Polymer electrolytes are a promising class of materials for this application, and poly(oxetane)s are being actively investigated. uwo.ca The ring-opening polymerization (ROP) of oxetane monomers is a common method for synthesizing these polymers. rsc.org

Lithium salts can act as initiators for the cationic ring-opening polymerization of oxetanes. mdpi.com For instance, lithium bis(fluorosulfonyl)imide (LiFSI) has been successfully used to initiate the in situ thermally induced polymerization of an oxetane-based monomer to form a solid polymer electrolyte. mdpi.com The resulting electrolyte exhibited good thermal stability and high ionic conductivity. mdpi.com While LiFSI was the initiator in that specific study, the principle extends to other lithium salts. This compound, being a lithium salt, has the potential to initiate the ROP of oxetane derivatives. The acetate anion could influence the polymerization kinetics and the properties of the resulting polymer. The polymerization would likely proceed through a cationic mechanism, where the lithium ion acts as a Lewis acid to activate the oxetane monomer towards nucleophilic attack by another monomer unit. mdpi.com

Table 3: Properties of a LiFSI-Initiated Poly(oxetane) Solid-State Electrolyte

PropertyValue
Thermal StabilityStable up to 210 °C
Ionic Conductivity (at 30 °C)>0.1 mS/cm
Ionic Conductivity (at 80 °C)1.3 mS/cm
Electrochemical Stability WindowUp to ca. 4.7 V vs. Li/Li⁺

Data from a study on a similar system initiated by LiFSI. mdpi.com

Design of Materials with Tailored Functionalities

The unique molecular architecture of this compound positions it as a promising candidate for the design of advanced materials with tailored functionalities. The incorporation of the strained oxetane ring, a methyl group, and an ionic lithium acetate moiety into a single molecule offers multiple avenues for creating polymers and other materials with specific, tunable properties. The altered steric and electronic properties resulting from the methyl substitution on the oxetane ring can further influence its reactivity and the characteristics of resulting materials. smolecule.com

One of the primary areas of exploration for this compound is in the development of novel polymer electrolytes for lithium-ion batteries. The lithium acetate component provides the necessary lithium ions for conductivity, while the oxetane group can be polymerized to form a solid polymer matrix. The presence of the polar oxetane ring could enhance ion dissociation and transport, contributing to higher ionic conductivity. The methyl group on the oxetane ring may influence the polymer's morphology and chain flexibility, which in turn affects its mechanical and thermal stability.

Research into related lithium salts has shown their potential in creating more stable solid polymer electrolytes. researchgate.net For instance, the thermal stability of lithium acetate is notably higher than some other commonly used lithium salts, which could translate to improved safety and performance of batteries operating at elevated temperatures. researchgate.net The tailored design of polymers incorporating this compound could lead to materials with an optimal balance of ionic conductivity, mechanical strength, and thermal stability.

The reactivity of the oxetane ring also allows for its use as a monomer in polymerization reactions, leading to the formation of polyethers. The specific structure of this compound would result in a polyether with pendant lithium acetate groups. These pendant groups could act as sites for further chemical modification, allowing for the cross-linking of the polymer chains or the introduction of other functional groups to fine-tune the material's properties. This approach enables the creation of a diverse range of materials, from soft and flexible gels to rigid and durable solids, all derived from a single monomer.

Table 1: Potential Functionalities of Materials Derived from this compound

Material ComponentPotential FunctionalityTailored Property
Lithium Acetate MoietyIonic ConductivityEnhanced charge transport for battery applications.
Oxetane RingPolymerizable GroupFormation of solid polymer electrolytes with good mechanical integrity.
Methyl GroupSteric InfluenceControl over polymer morphology and chain packing.
Pendant Acetate GroupsFunctional SitesAbility to cross-link or introduce other chemical functionalities.

Catalytic Applications in Organic Transformations

Organolithium compounds are well-established as potent reagents in organic synthesis, valued for their strong basicity and nucleophilicity. wikipedia.org While often used in stoichiometric amounts, there is growing interest in the catalytic applications of lithium salts and organolithium species. This compound, with its combination of a lithium cation and a carboxylate anion, presents intriguing possibilities as a catalyst in various organic transformations.

Exploration as a Lewis Acid or Base Catalyst

The lithium cation in this compound can function as a Lewis acid, coordinating to lone pairs of electrons on heteroatoms such as oxygen and nitrogen. This coordination can activate substrates towards nucleophilic attack. For instance, in carbonyl compounds, the lithium ion can polarize the C=O bond, making the carbonyl carbon more electrophilic. While traditional Lewis acids often rely on metal centers like aluminum or titanium, lithium salts have been shown to effectively catalyze a range of reactions. nih.gov

The acetate portion of the molecule, on the other hand, can act as a Lewis base or a Brønsted base. The carboxylate oxygen atoms possess lone pairs of electrons that can interact with acidic protons or other electrophilic centers. This dual functionality opens up the possibility of cooperative catalysis, where both the Lewis acidic lithium center and the basic acetate group participate in the catalytic cycle.

Research on the catalytic activity of lithium acetate in reactions such as the Biginelli one-pot multicomponent synthesis has demonstrated its effectiveness as a promoter, even without an additional proton source. nih.gov This suggests that this compound could similarly catalyze multi-component reactions, with the oxetane moiety potentially influencing the stereochemical outcome of the reaction due to its steric bulk.

Facilitation of Specific Organic Transformations

The structural features of this compound make it a candidate for facilitating several specific organic transformations. The ability of lithium salts to catalyze the formation of oxetane rings is well-documented, where the lithium cation coordinates with oxygen-containing functional groups to promote intramolecular cyclization. smolecule.com While this compound already possesses an oxetane ring, its catalytic potential in the synthesis of other substituted oxetanes or related heterocyclic systems warrants investigation.

Furthermore, lithium acetate itself has been employed as a catalyst in the production of polyesters and other polymers. The catalytic activity of this compound in polymerization reactions could be explored, where it might influence the rate of polymerization and the properties of the resulting polymer.

The compound's potential as a catalyst in carbon-carbon bond-forming reactions is another area of interest. Organolithium reagents are fundamental to many such transformations. While typically used as reagents, catalytic systems involving organolithium species are being developed. For example, palladium-phosphine catalysts have been used for the direct cross-coupling of organolithium compounds with organic halides. rug.nl The unique structure of this compound could offer advantages in terms of selectivity and reactivity in such catalytic systems.

Table 2: Potential Catalytic Applications and Research Findings

Type of TransformationPotential Role of this compoundRelevant Research Findings on Related Compounds
Lewis Acid Catalysis Activation of electrophiles through coordination of the lithium cation.Lithium salts have been shown to act as effective Lewis acid catalysts in various organic reactions. nih.gov
Base Catalysis The acetate moiety can act as a Brønsted or Lewis base.Lithium acetate has been used as a catalyst in the Biginelli reaction. nih.gov
Ring-Forming Reactions Potential to catalyze the formation of heterocyclic compounds.Lithium salts are known to catalyze the formation of oxetane rings. smolecule.com
Polymerization Could act as a catalyst in the synthesis of polyesters and other polymers.Lithium acetate is used as a catalyst in industrial polymer production.
Cross-Coupling Reactions Potential ligand or co-catalyst in metal-catalyzed cross-coupling.Organolithium compounds can be used in direct catalytic cross-coupling reactions. rug.nl

Future Directions and Emerging Research Avenues

Development of Enantioselective Synthesis for Chiral Derivatives

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. While Lithium 2-(3-methyloxetan-3-yl)acetate itself is achiral, its derivatives can possess stereogenic centers. Future research will likely focus on the development of methods to synthesize these chiral derivatives with high enantioselectivity.

One promising strategy involves the use of chiral lithium amide bases to form mixed aggregates with the lithium enolate. These chiral, non-covalent auxiliaries can create a chiral environment around the enolate, directing its subsequent reaction with electrophiles to favor one enantiomer. nih.gov This approach has been successful for other lithium enolates in forming tetrasubstituted carbon centers. nih.gov Another avenue is the use of enantioenriched oxetane (B1205548) precursors. For instance, the enantioselective reduction of a β-halo ketone followed by cyclization can produce chiral 2-substituted oxetanes, which could then be elaborated into the desired chiral acetate (B1210297) derivative. acs.org

Table 1: Potential Strategies for Enantioselective Synthesis

Strategy Description Key Considerations
Chiral Lithium Amides Use of a chiral lithium amide (e.g., lithium (R,R)-bis(1-phenylethyl)amide) to deprotonate the parent acetic acid, forming a chiral mixed aggregate that directs alkylation. Stoichiometric use of chiral agent; formation and reactivity of mixed aggregates.
Enantioenriched Precursors Synthesis starting from a chiral 3-hydroxy-3-methyloxetane or a related enantioenriched intermediate. Multi-step synthesis; retention of stereochemical integrity throughout the reaction sequence.

| Catalytic Asymmetric Alkylation | Reaction of the achiral lithium enolate with an electrophile in the presence of a substoichiometric amount of a chiral ligand or catalyst. | Catalyst efficiency and turnover; suppression of the uncatalyzed background reaction. |

Investigation of New Reaction Manifolds and Mechanistic Pathways

The reactivity of this compound is largely unexplored. As a lithium enolate, it is expected to function as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. slideshare.net Future work should systematically investigate its reactions with a broad range of electrophiles, including aldehydes (aldol reaction), ketones, esters (Claisen condensation), and alkyl halides.

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the synthetic utility. Lithium enolates are known to exist as complex aggregates (dimers, tetramers, or hexamers) in solution, and these supramolecular structures can dramatically influence reactivity. ethz.ch Mechanistic studies could probe the aggregation state of this compound in different solvents and the role of these aggregates as the product-forming species. ethz.ch Furthermore, the strained oxetane ring itself can participate in reactions, potentially undergoing ring-opening under certain (e.g., acidic or Lewis acidic) conditions, which presents both a challenge and an opportunity for developing novel chemical transformations. illinois.edu

Exploration of Novel Applications in Niche Chemical Fields (e.g., Agrochemicals)

The incorporation of oxetane rings into molecules is a recognized strategy in medicinal chemistry and is gaining traction in agrochemistry to improve physicochemical properties. nih.govnih.govacs.org Oxetanes can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common structural motifs like gem-dimethyl groups. nih.govnih.gov

Future research should focus on synthesizing derivatives of this compound and evaluating their biological activity in agrochemical contexts, such as herbicides, fungicides, and insecticides. The unique three-dimensional structure imparted by the 3,3-disubstituted oxetane core could lead to novel interactions with biological targets. nih.gov For instance, the compound could serve as a building block for creating libraries of novel potential agrochemicals, leveraging its reactive handle for diversification.

Table 2: Comparison of Physicochemical Properties of Oxetane vs. Analogous Fragments

Property gem-Dimethyl Group Carbonyl Group Oxetane Moiety
Polarity Low High Moderate-High
Aqueous Solubility Low Variable Generally Improved
Metabolic Stability Generally High Variable (Prone to reduction) Generally Improved

| Hydrogen Bond Acceptor | No | Yes | Yes |

This table presents generalized trends observed in medicinal and agrochemical research. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The generation and use of highly reactive organolithium species can be challenging in traditional batch chemistry due to issues with heat transfer, mixing, and the inherent instability of the intermediates. uniba.itresearchgate.net Flow chemistry offers a powerful solution by providing precise control over reaction parameters such as temperature, pressure, and residence time in microreactors. nih.govuniba.it

The synthesis of this compound and its subsequent reactions are ideal candidates for integration with flow chemistry platforms. The highly unstable 3-oxetanyllithium intermediate, a potential precursor, can be generated and trapped with an electrophile "on the fly" under cryogenic flow conditions, minimizing decomposition that occurs in batch processes. nih.govthieme-connect.com This approach not only improves safety and reproducibility but also facilitates scalability. uniba.it Integrating this technology with automated platforms would enable the rapid synthesis of a library of derivatives for high-throughput screening in drug discovery or agrochemical research.

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, operando studies)

A deeper understanding of the structural and dynamic properties of this compound is essential. Advanced spectroscopic techniques can provide unprecedented insight. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the local atomic environments in solid materials. oaepublish.com For this compound, ⁷Li and ¹³C solid-state NMR could elucidate its structure in the solid state, confirming whether it exists as a monomer, dimer, or higher-order aggregate, and providing information on lithium coordination. nih.gov The quadrupolar coupling constants derived from ⁷Li NMR can be particularly informative about the symmetry of the lithium ion's environment. nih.gov

Operando studies, where spectroscopic data is collected from a reaction as it happens, could be transformative. For example, by integrating NMR or FTIR spectroscopy into a flow reactor, one could monitor the formation of the lithium enolate and its consumption in real-time. This would provide valuable kinetic and mechanistic data, aiding in the rapid optimization of reaction conditions. researchgate.net

Advanced Theoretical Modeling of Reactivity and Interaction with Solvents and Other Species

Computational chemistry provides a powerful lens for understanding and predicting the behavior of reactive intermediates like lithium enolates. Advanced theoretical modeling, such as Density Functional Theory (DFT), can be employed to investigate several aspects of this compound chemistry. researchgate.net

Key areas for computational investigation include:

Aggregation Energetics: Calculating the relative stabilities of different aggregation states (monomers, dimers, tetramers) and the influence of solvent molecules on these equilibria. ethz.ch

Solvation Structure: Modeling the explicit interaction of solvent molecules (like THF or DME) with the lithium cation and the enolate oxygen to understand how the solvent shell influences structure and reactivity.

Reaction Pathways: Mapping the potential energy surfaces for reactions with various electrophiles. This involves locating transition state structures and calculating activation energies, which can explain observed reactivity patterns and predict the feasibility of new reactions. researchgate.net

Spectroscopic Prediction: Calculating NMR chemical shifts and other spectroscopic parameters to aid in the interpretation of experimental data from advanced characterization studies. oaepublish.com

These computational insights, when combined with experimental results, will create a comprehensive understanding of this fascinating molecule and guide its future development and application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Lithium 2-(3-methyloxetan-3-yl)acetate with high purity?

  • Methodological Answer : Synthesis typically involves neutralizing 2-(3-methyloxetan-3-yl)acetic acid with lithium hydroxide in anhydrous solvents (e.g., THF or ethanol) under inert atmospheres. Post-synthesis purification via recrystallization or vacuum sublimation ensures minimal ionic impurities. Characterization by NMR (¹H/¹³C) and XRD confirms structural integrity, while ICP-MS quantifies lithium content .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow protocols for moisture-sensitive lithium salts: use gloveboxes (<1 ppm O₂/H₂O) for storage and handling. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical guidance. Safety Data Sheets (SDS) for analogous lithium carboxylates recommend PPE (nitrile gloves, lab coats) and fume hoods for weighing .

Q. What spectroscopic and electrochemical techniques are critical for characterizing this compound’s stability in battery electrolytes?

  • Methodological Answer :

  • FTIR/Raman : Identify degradation products (e.g., ester hydrolysis or Li₂CO₃ formation).
  • Cyclic Voltammetry (CV) : Measure electrochemical stability windows vs. Li/Li⁺.
  • Impedance Spectroscopy : Assess ionic conductivity and interfacial resistance in composite electrodes.
    Cross-referencing with XRD post-cycling detects structural changes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical behavior of this compound in solid-state electrolytes?

  • Methodological Answer : Use hybrid functionals (e.g., HSE06) or GGA-PBE with van der Waals corrections to model Li⁺ migration barriers and interface interactions. Plane-wave codes like VASP or Quantum ESPRESSO optimize lattice parameters and simulate Li diffusion pathways. Validate predictions with operando X-ray absorption spectroscopy (XAS) .

Q. What strategies mitigate interfacial side reactions between this lithium salt and sulfide-based solid electrolytes?

  • Methodological Answer :

  • Coating Layers : Apply LiNbO₃ or LiAlO₂ via atomic layer deposition (ALD) to isolate the salt from electrolytes.
  • Dopants : Introduce halogen atoms (e.g., F⁻) into the electrolyte lattice to suppress redox activity.
  • Operando Techniques : Use TEM-EELS to monitor Li dendrite formation and SEI composition .

Q. How do researchers resolve contradictions between computational predictions and experimental observations of this compound’s thermal stability?

  • Methodological Answer :

  • Multiscale Modeling : Combine ab initio molecular dynamics (AIMD) for short-term dynamics with CALPHAD for phase equilibria.
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • In Situ XRD : Track structural transitions during heating. Discrepancies often arise from neglected entropy contributions in DFT; refine models using quasi-harmonic approximations .

Q. What experimental frameworks assess the compound’s compatibility with high-voltage cathodes (e.g., LiNi₀.₅Mn₀.₅O₂)?

  • Methodological Answer :

  • Accelerated Aging Tests : Cycle cells at 4.5 V vs. Li/Li⁺ and 60°C to simulate extreme conditions.
  • Post-Mortem Analysis : Dissemble cells and analyze electrodes via TOF-SIMS for transition metal dissolution.
  • Microcalorimetry : Quantify exothermic reactions during overcharge to evaluate safety risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.